

Application Notes: In Vivo Administration of Brigatinib in Mouse Xenograft Models

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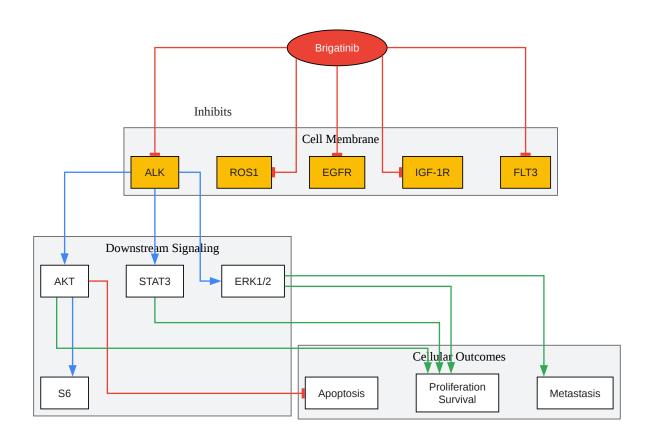


Introduction Brigatinib (Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).[1][2][3] It is also active against other kinases, including ROS1 and certain mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] These application notes provide a detailed protocol for the in vivo administration of Brigatinib in mouse xenograft models, designed for researchers in oncology and drug development. The protocols cover drug formulation, establishment of xenograft models, administration routes, and efficacy evaluation.

Mechanism of Action

Brigatinib functions by binding to the ATP-binding site of the ALK protein, which inhibits its kinase activity.[1][3] This action blocks the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation, survival, and metastasis, such as the STAT3, AKT, ERK1/2, and S6 pathways.[1][2] Its ability to overcome resistance mutations to first-generation ALK inhibitors like crizotinib makes it a valuable tool in preclinical cancer research.[3]





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Caption: Brigatinib Signaling Pathway.

Quantitative Data Summary

The following tables summarize reported dosages and experimental parameters for Brigatinib administration in various mouse xenograft models.

Table 1: Brigatinib Dosage and Administration in Mouse Xenograft Models



Xenograft Model (Cell Line)	Mouse Strain	Brigatinib Dose (mg/kg)	Route of Administrat ion	Dosing Schedule	Reference
H2228 (NSCLC)	Not Specified	10, 25, 50	Oral (p.o.)	Once Daily	[4]
Karpas-299 (ALCL)	Not Specified	10, 25, 50	Oral (p.o.)	Once Daily	[4]
H2228 (Intracranial)	CB17 SCID	25, 50	Oral (p.o.)	Once Daily	[4][5]
CLB-BAR (Neuroblasto ma)	Balb/c nude	Not Specified	Not Specified	Not Specified	[6]

| PC9 (Triple-mutant) | Not Specified | Not Specified | Not Specified | Not Specified | [7] |

Table 2: Xenograft Model Establishment Parameters

Cell Line	Cancer Type	Number of Cells Injected	Injection Site	Mouse Strain	Reference
CLB-BAR	Neuroblast oma	2.5 x 10 ⁶	Subcutaneo us	Balb/c nude	[6][8]

| H2228 | NSCLC | Not Specified | Intracranial | CB17 SCID |[4][5] |

Experimental Protocols

Protocol 1: Brigatinib Formulation for Oral Gavage

Brigatinib is administered orally for in vivo studies.[4][9] A common method for oral administration in mice is gavage, which requires the drug to be in a liquid formulation.

Materials:



- · Brigatinib powder
- Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in sterile water)
- Sterile water
- Mortar and pestle or homogenizer
- Magnetic stirrer and stir bar
- Sterile tubes

Procedure:

- Calculate the required amount of Brigatinib based on the desired dose (e.g., 25 mg/kg) and the number and weight of the mice. Assume a dosing volume of 10 mL/kg.
- · Weigh the calculated amount of Brigatinib powder.
- Prepare the vehicle solution (e.g., 0.5% CMC-Na).
- To create a homogenous suspension, gradually add a small amount of the vehicle to the Brigatinib powder, triturating with a mortar and pestle until a smooth paste is formed.[7]
- Slowly add the remaining vehicle while continuously stirring with a magnetic stirrer.
- Stir the suspension for 15-30 minutes to ensure it is homogenous.
- Prepare the formulation fresh daily before administration to ensure stability and consistent suspension.

Note: Alternative vehicles such as a mixture of DMSO, PEG300, and Tween 80 can also be used, but may require optimization for solubility and tolerability.[7]

Protocol 2: Subcutaneous Xenograft Model Establishment



This protocol describes the establishment of a subcutaneous tumor model, a common method for evaluating the efficacy of anti-cancer agents.

Materials:

- Cancer cell line (e.g., ALK-positive CLB-BAR neuroblastoma cells)[6]
- Cell culture medium and supplements
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- 5-6 week old immunodeficient mice (e.g., Balb/c nude)[8]
- Syringes (1 mL) with needles (27-gauge)
- Hemocytometer or automated cell counter

Procedure:

- Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.
- Harvest the cells by trypsinization, neutralize with media, and centrifuge to form a cell pellet.
- Wash the cell pellet with sterile PBS and resuspend in an appropriate volume of sterile PBS or serum-free medium to achieve the desired cell concentration (e.g., 2.5 x 10⁷ cells/mL for a 2.5 million cell injection in 0.1 mL).[6][8]
- Anesthetize the mouse and inject the cell suspension (e.g., 0.1 mL) subcutaneously into the flank.
- Monitor the mice for tumor growth. Begin treatment when tumors reach a predetermined volume (e.g., 50-100 mm³).[8]

Protocol 3: Drug Administration and Efficacy Monitoring

Procedure:

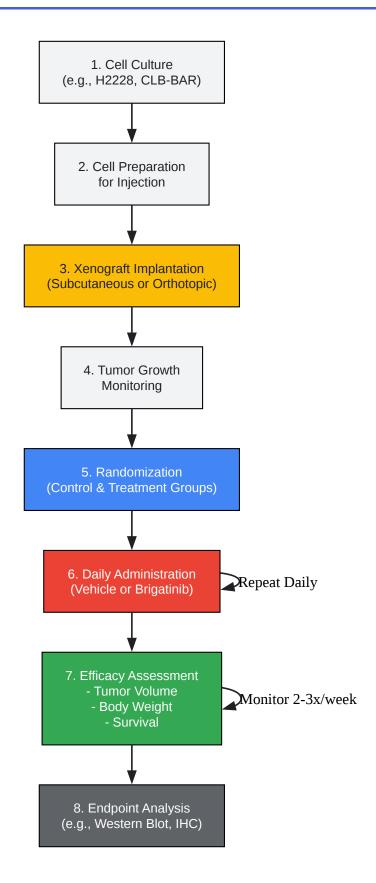


- Once tumors are established, randomize the mice into control and treatment groups.
- Administer the prepared Brigatinib formulation or vehicle control to the respective groups via oral gavage once daily.[9]
- Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
- Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Plot the mean tumor volume for each group over time to generate tumor growth curves.
- For survival studies, especially with intracranial models, monitor mice daily for clinical signs of distress and euthanize them when they reach a pre-defined endpoint (e.g., significant weight loss, neurological symptoms).[4]
- At the end of the study, tumors can be excised for further analysis, such as western blotting, to confirm the inhibition of ALK phosphorylation and downstream signaling pathways.[6]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo Brigatinib efficacy study.





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Caption: In Vivo Xenograft Experimental Workflow.



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